3-Amino-2-chloro-6-fluoropyridine
Overview
Description
3-Amino-2-chloro-6-fluoropyridine is a heterocyclic organic compound that belongs to the class of fluorinated pyridines. This compound is characterized by the presence of an amino group at the 3-position, a chlorine atom at the 2-position, and a fluorine atom at the 6-position of the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-chloro-6-fluoropyridine typically involves multi-step reactions starting from readily available pyridine derivatives. One common method includes the nucleophilic substitution of a fluorine atom into a chlorinated pyridine derivative. For instance, 2,6-dichloropyridine can be reacted with ammonia to introduce the amino group, followed by fluorination using a suitable fluorinating agent such as potassium fluoride .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste .
Chemical Reactions Analysis
Types of Reactions
3-Amino-2-chloro-6-fluoropyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The amino group can be oxidized to form nitro or nitroso derivatives, while reduction can lead to the formation of corresponding amines.
Coupling Reactions: It can participate in Suzuki-Miyaura and other cross-coupling reactions to form complex organic molecules
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium fluoride in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are employed.
Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas are utilized
Major Products Formed
The major products formed from these reactions include substituted pyridines, aminopyridines, and various fluorinated derivatives, which are valuable intermediates in pharmaceutical and agrochemical industries .
Scientific Research Applications
3-Amino-2-chloro-6-fluoropyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the development of fluorinated analogs of biologically active molecules, which can be used as probes in biochemical studies.
Medicine: It serves as an intermediate in the synthesis of drugs, particularly those targeting neurological and inflammatory diseases.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties .
Mechanism of Action
The mechanism of action of 3-Amino-2-chloro-6-fluoropyridine is primarily related to its ability to interact with various molecular targets through its functional groups. The amino group can form hydrogen bonds, while the fluorine and chlorine atoms can participate in halogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-6-chloro-3-fluoropyridine
- 2-Amino-5-chloro-3-fluoropyridine
- 2-Amino-4-chloro-3-fluoropyridine
Uniqueness
3-Amino-2-chloro-6-fluoropyridine is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and biological activity. The presence of the amino group at the 3-position, combined with the chlorine and fluorine atoms at the 2- and 6-positions, respectively, allows for unique interactions with molecular targets, making it a valuable compound in various applications .
Properties
IUPAC Name |
2-chloro-6-fluoropyridin-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClFN2/c6-5-3(8)1-2-4(7)9-5/h1-2H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKNQAVCUIGRBSO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1N)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClFN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.